

Commercial availability of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid.

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Compound of Interest

Compound Name: 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1418017

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An In-Depth Technical Guide to the Commercial Availability and Application of **3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized aromatic organoboron compound increasingly utilized in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts desirable electronic properties and stability, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and practical applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Included are a detailed experimental protocol, guidelines for sourcing and quality control, and essential safety information to support researchers in leveraging this reagent effectively.

Introduction to 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are foundational reagents in modern synthetic chemistry. The strategic placement

of an ethoxy (-OCH₂CH₃) group and a trifluoromethyl (-CF₃) group on the phenyl ring creates a molecule with tailored reactivity. The trifluoromethyl group enhances the Lewis acidity of the boron center, which can influence reaction kinetics and stability, while also serving as a critical pharmacophore in drug design due to its ability to improve metabolic stability and lipophilicity. [1][2] Consequently, this reagent is primarily employed in palladium-catalyzed cross-coupling reactions to forge carbon-carbon bonds, enabling the synthesis of biaryl and other complex conjugated systems that are central to many pharmaceutical compounds and advanced materials. [1][3][4]

Chemical and Physical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its successful use in a laboratory setting. The key identifiers and characteristics of **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid** are summarized below.

Property	Value	Source
CAS Number	871332-96-6	
Molecular Formula	C ₉ H ₁₀ BF ₃ O ₃	
Molecular Weight	233.98 g/mol	N/A
Appearance	White to off-white crystalline powder	[1]
Typical Purity	≥95%	[5]
Synonyms	Boronic acid, B-[3-ethoxy-5-(trifluoromethyl)phenyl]-	N/A

Commercial Availability and Sourcing

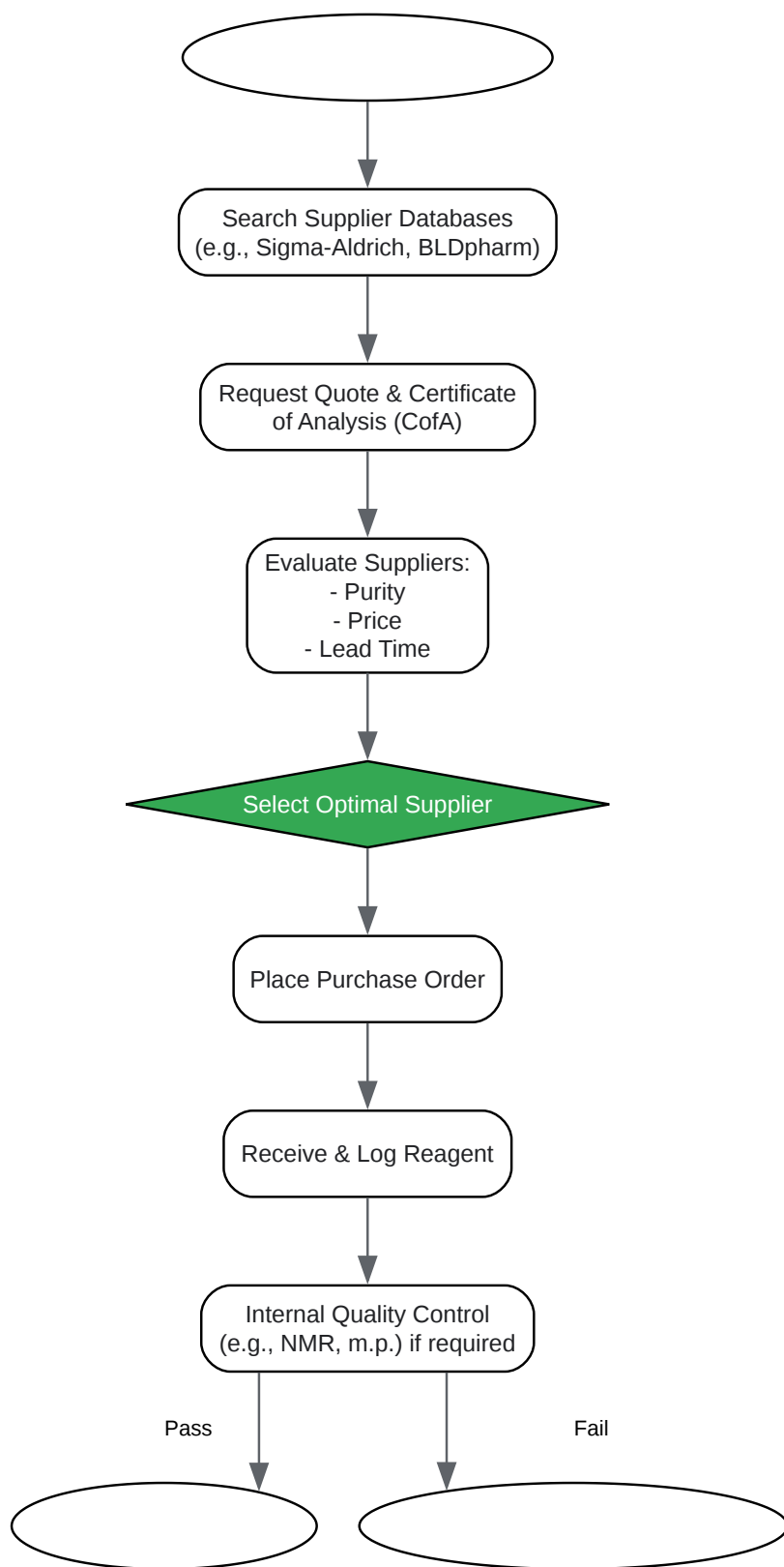
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is available for research and development purposes from several specialized chemical suppliers. It is typically offered in quantities ranging from milligrams to multi-gram scales. When sourcing this reagent, it is critical to obtain a Certificate of Analysis (CofA) from the supplier to verify its identity, purity (usually determined by NMR and/or HPLC), and water content, as these parameters can significantly impact reaction outcomes.

Table of Representative Suppliers:

Supplier	Website	Notes
Sigma-Aldrich	--INVALID-LINK--	Offers the compound under the Ambeed brand.
BLDpharm	--INVALID-LINK--	Lists the product with a typical purity of 95%. [5]
2A Biotech	--INVALID-LINK--	Lists the product in their online catalog. [6]
Xiamen Equation Chemical	--INVALID-LINK--	Lists the product with CAS number 871332-96-6. [7]

Sourcing and Qualification Workflow:

The following diagram outlines a logical workflow for sourcing and qualifying specialty reagents like **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid** to ensure experimental reproducibility.



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Caption: Workflow for Sourcing and Quality Control.

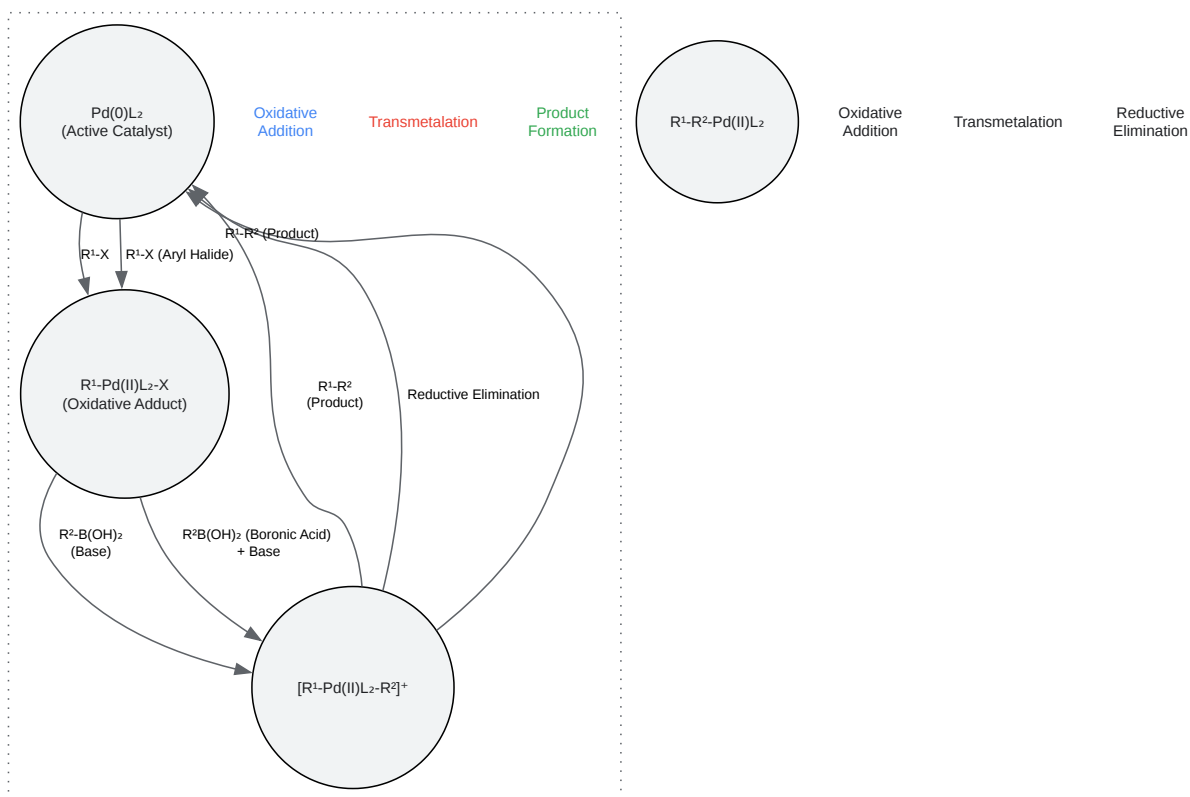
Key Application: Suzuki-Miyaura Cross-Coupling

The primary application of **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.^[4] The reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.^{[8][9]}

The electron-withdrawing nature of the $-\text{CF}_3$ group can increase the rate of transmetalation, a key step in the catalytic cycle, while the electron-donating $-\text{OEt}$ group modulates the overall electronic character of the aryl ring. This electronic tuning is crucial for synthesizing molecules in drug discovery programs where structure-activity relationships are being explored.

The Suzuki-Miyaura Catalytic Cycle:

The mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.



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Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid** with a generic aryl bromide.

Objective: To synthesize 3-Ethoxy-5-(trifluoromethyl)-1,1'-biphenyl.

Materials & Reagents:

- **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid** (1.0 equiv.)
- Bromobenzene (1.1 equiv.)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2) (0.02 equiv.)
- Sodium Carbonate (Na_2CO_3) (3.0 equiv.)
- 1,4-Dioxane
- Water
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating mantle

Methodology:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid**, bromobenzene, Pd(dppf)Cl_2 , and sodium carbonate.
 - Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.^[8] Pd(dppf)Cl_2 is a robust and commonly used pre-catalyst that is stable in air but becomes active under reaction conditions.^{[8][9]}

- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask. The mixture should be sufficiently dilute to ensure all reagents are dissolved upon heating.
 - Rationale: A biphasic solvent system is often used.^[8] Dioxane solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base (Na_2CO_3). The base is essential for activating the boronic acid for the transmetalation step.^[4]
- Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).
 - Rationale: Removing dissolved oxygen from the solvents is critical to protect the catalyst from degradation and maximize reaction yield.
- Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
 - Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.^{[8][9]} Reaction monitoring prevents unnecessary heating that could lead to side products.
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
 - Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
 - Rationale: Column chromatography is necessary to separate the desired biaryl product from unreacted starting materials, catalyst residues, and any side products.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Handling, Storage, and Safety

- **Handling:** Handle **3-Ethoxy-5-(trifluoromethyl)phenylboronic acid** in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. [\[10\]](#)
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage at room temperature is generally acceptable. [\[10\]](#)
- **Safety:** Boronic acids can be irritants to the eyes, skin, and respiratory system. In case of contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a readily available specialty reagent that serves as a powerful tool for synthetic chemists, particularly in the field of drug discovery. Its well-defined chemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of complex organic molecules. By following rigorous sourcing procedures and established experimental protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies to accelerate the development of novel chemical entities.

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